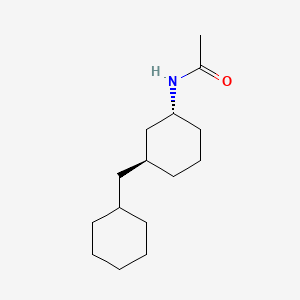
N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine
Beschreibung
N-Acetyl-3-Cyclohexylmethylcyclohexylamin ist eine organische Verbindung, die zur Klasse der aliphatischen Amine gehört. Es handelt sich um eine farblose Flüssigkeit mit einem fischigen Geruch, die mit Wasser mischbar ist. Diese Verbindung ist ein nützliches Zwischenprodukt bei der Herstellung verschiedener organischer Verbindungen und findet Anwendung in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie .
Eigenschaften
CAS-Nummer |
97702-86-8 |
|---|---|
Molekularformel |
C15H27NO |
Molekulargewicht |
237.38 g/mol |
IUPAC-Name |
N-[(1R,3S)-3-(cyclohexylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C15H27NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h13-15H,2-11H2,1H3,(H,16,17)/t14-,15+/m0/s1 |
InChI-Schlüssel |
MSNGKQAMRGJVCW-LSDHHAIUSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1CCC[C@H](C1)CC2CCCCC2 |
Kanonische SMILES |
CC(=O)NC1CCCC(C1)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
N-Acetyl-3-Cyclohexylmethylcyclohexylamin kann durch verschiedene Verfahren synthetisiert werden. Der primäre Syntheseweg beinhaltet die vollständige Hydrierung von Anilin unter Verwendung von Cobalt- oder Nickel-basierten Katalysatoren. Die Reaktion lautet wie folgt: [ \text{C}6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Ein weiteres Verfahren beinhaltet die Alkylierung von Ammoniak mit Cyclohexanol {_svg_2}. Industrielle Produktionsverfahren verwenden in der Regel diese Wege aufgrund ihrer Effizienz und Kosteneffektivität.
Analyse Chemischer Reaktionen
N-Acetyl-3-Cyclohexylmethylcyclohexylamin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen molekularen Sauerstoff, Aluminiumoxid-basierte Katalysatoren und Hydrierungsverfahren. Zum Beispiel kann die Oxidation von Cyclohexylamin mit molekularem Sauerstoff über einen heterogenen Katalysator Cyclohexanonoxim, eine kommerziell wichtige Verbindung, erzeugen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Cyclohexanon, Cyclohexanonoxim und N-Cyclohexylidencyclohexylamin .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-Acetyl-3-Cyclohexylmethylcyclohexylamin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Beispielsweise reagiert Cyclohexylamin während des Oxidationsprozesses mit molekularem Sauerstoff unter Bildung von Cyclohexanon und Cyclohexanonoxim. Die Reaktionsbedingungen, wie Temperatur und das Vorhandensein von Katalysatoren, spielen eine entscheidende Rolle für die Effizienz und Selektivität der Reaktion.
Wirkmechanismus
The mechanism of action of Cyclohexylamine, N-acetyl-3-cyclohexylmethyl- involves its interaction with molecular targets and pathways in biological systems. For instance, during the oxidation process, cyclohexylamine reacts with molecular oxygen to form cyclohexanone and cyclohexanone oxime. The reaction conditions, such as temperature and the presence of catalysts, play a crucial role in determining the efficiency and selectivity of the reaction .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-3-Cyclohexylmethylcyclohexylamin kann mit anderen ähnlichen Verbindungen wie Cyclohexanamin, Aminohexahydrobenzol und Hexahydroanilin verglichen werden. Diese Verbindungen weisen ähnliche chemische Strukturen und Eigenschaften auf, unterscheiden sich aber in ihren spezifischen Anwendungen und Reaktivitäten. Zum Beispiel ist Cyclohexanamin ein Vorläufer für sulfenamidbasierte Reagenzien, die als Beschleuniger für die Vulkanisation verwendet werden, während Aminohexahydrobenzol bei der Herstellung verschiedener Arzneimittel eingesetzt wird .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


